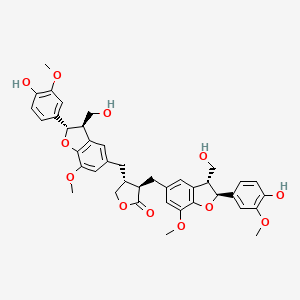

Lappaol F

Description

Properties

IUPAC Name |

(3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42O12/c1-46-32-15-22(5-7-30(32)43)36-28(17-41)26-11-20(13-34(48-3)38(26)51-36)9-24-19-50-40(45)25(24)10-21-12-27-29(18-42)37(52-39(27)35(14-21)49-4)23-6-8-31(44)33(16-23)47-2/h5-8,11-16,24-25,28-29,36-37,41-44H,9-10,17-19H2,1-4H3/t24-,25+,28-,29-,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNKOCZXAVTXTG-NYGVLQSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC6=C(C(=C5)OC)OC(C6CO)C7=CC(=C(C=C7)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC6=C(C(=C5)OC)O[C@@H]([C@H]6CO)C7=CC(=C(C=C7)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318593 | |

| Record name | Lappaol F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69394-17-8 | |

| Record name | Lappaol F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69394-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lappaol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069394178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lappaol F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAPPAOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CE539C44W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Preclinical Characterization of Lappaol F from Arctium lappa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaol F, a lignan isolated from the seeds of Arctium lappa (burdock), has emerged as a promising natural product with potent anticancer properties.[1] This technical guide provides an in-depth overview of the discovery, isolation, and preclinical evaluation of this compound. It includes detailed experimental protocols for its extraction and purification, as well as for key bioassays used to elucidate its mechanism of action. Quantitative data on its bioactivity are summarized, and its impact on critical signaling pathways is visualized. This document is intended to serve as a comprehensive resource for researchers in oncology, natural product chemistry, and drug development.

Introduction

Arctium lappa, commonly known as burdock, has a long history of use in traditional medicine for treating various ailments, including cancer.[1] Modern phytochemical investigations have led to the isolation of numerous bioactive compounds from this plant, with a particular focus on lignans from its seeds.[1][2] Among these, this compound, a complex lignanoid, has been identified as a potent anticancer agent.[1] Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines and suppress tumor growth in vivo.[3] This guide details the scientific journey from the discovery of this compound to the characterization of its anticancer effects and underlying molecular mechanisms.

Discovery and Isolation of this compound

The discovery of this compound is a result of bioassay-guided fractionation of extracts from Arctium lappa seeds.[2] The general workflow for its isolation and purification involves solvent extraction followed by a series of chromatographic separations.

Experimental Protocol: Isolation and Purification

This protocol is a composite of established methods for lignan isolation from Arctium lappa.[2][4]

2.1.1. Plant Material and Extraction:

-

Obtain air-dried and powdered seeds of Arctium lappa L.

-

Perform extraction by maceration with 95-100% ethanol at room temperature for 72 hours.[4] Alternatively, sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, ethanol) can be employed.[5]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2.1.2. Chromatographic Purification:

-

Initial Fractionation (Macroporous Resin Chromatography):

-

Subject the crude extract to column chromatography on MCI macroporous resin.

-

Elute with a stepwise gradient of methanol in water (e.g., 40%, 70%, 95% methanol) to yield several fractions.[2]

-

-

Intermediate Purification (High-Speed Counter-Current Chromatography - HSCCC):

-

Further purify the lignan-rich fractions from the previous step using HSCCC.

-

A typical two-phase solvent system for separating lignans is petroleum ether-ethyl acetate-methanol-water at varying volume ratios.[2]

-

-

Final Purification (Semi-preparative HPLC):

-

Subject the HSCCC-purified fractions containing this compound to semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water is commonly used for the separation of lignans.[4] The exact gradient should be optimized based on the specific column and system.

-

Detection: UV detector at 280 nm.[4]

-

Collect the fractions corresponding to the this compound peak.

-

-

Purity Assessment:

Structural Elucidation

The structure of this compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight (C₄₀H₄₂O₁₂) and elemental composition.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex chemical structure and stereochemistry.[3][6][7][8][9][10]

The ¹H NMR spectral data for this compound (400 MHz, in CDCl₃) has been reported as: δ (ppm): 6.61 (1H, s, H-2), 6.48 (1H, s, H-6).[3]

Preclinical Anticancer Activity of this compound

This compound has demonstrated significant growth-inhibitory effects against a variety of human cancer cell lines in a time- and dose-dependent manner.[3]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values of this compound have been determined in several cancer cell lines using the Sulforhodamine B (SRB) assay.[11][12]

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µmol/L) | Reference |

| HeLa | Cervical Cancer | 72 | 41.5 | [11] |

| MDA-MB-231 | Breast Cancer | 72 | 26.0 | [11] |

| SW480 | Colorectal Cancer | 72 | 45.3 | [11] |

| PC3 | Prostate Cancer | 72 | 42.9 | [11] |

Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound induces cell cycle arrest, primarily at the G1 and G2 phases.[3] This arrest is associated with the induction of cell cycle inhibitors like p21 and p27, and the reduction of cyclin B1 and cyclin-dependent kinase 1 (CDK1).[3]

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been confirmed in xenograft mouse models.

| Xenograft Model | Treatment | Dosage | Duration | Tumor Growth Inhibition | Reference |

| HeLa Cells in Nude Mice | Intravenous Injection | 5 mg/kg/day | 15 days | 54% | [3] |

| HeLa Cells in Nude Mice | Intravenous Injection | 10 mg/kg/day | 15 days | 64% | [3] |

| SW480 Cells in BALB/c Nude Mice | Intravenous Injection | 10 or 20 mg/kg | 15 days | Significant Inhibition | [11] |

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The Hippo-YAP pathway has been identified as a primary target.

The Hippo-YAP Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development.[13] The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway.[13] this compound has been shown to inhibit YAP at both the transcriptional and post-translational levels.[11]

Mechanism of this compound-mediated YAP Inhibition:

-

Transcriptional Repression: this compound downregulates the mRNA levels of YAP.[11]

-

Post-translational Regulation: this compound increases the expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, leading to its degradation.[11] This results in decreased nuclear localization of YAP and subsequent downregulation of its target genes, such as BIRC5 (survivin), c-Myc, and Bcl-2.[11]

References

- 1. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]

- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 7. publications.iupac.org [publications.iupac.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. YAP - Mediator of the Hippo Signaling Pathway | Cell Signaling Technology [cellsignal.com]

Lappaol F: A Technical Guide to its Chemical Structure, Properties, and Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaol F, a lignan isolated from the seeds of Arctium lappa (burdock), has emerged as a promising natural product with significant anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for its isolation and for the experimental evaluation of its anticancer effects are presented. Furthermore, this guide visualizes the key signaling pathway modulated by this compound and a general experimental workflow for its biological characterization.

Chemical Structure and Identification

This compound is a complex dilignan with the IUPAC name (3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one[1]. Its structure was elucidated using various spectroscopic methods, including UV, IR, MS, and 1H and 13C NMR, and 2D-NMR[2].

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄₀H₄₂O₁₂ | [1][3] |

| Molecular Weight | 714.76 g/mol | [1][3] |

| Exact Mass | 714.26762677 Da | [1] |

| CAS Number | 69394-17-8 | [1][3] |

| IUPAC Name | (3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | [1] |

| SMILES | COC1=CC(=CC2=C1O--INVALID-LINK--C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC6=C(C(=C5)OC)O--INVALID-LINK--C7=CC(=C(C=C7)O)OC | [1] |

| InChI Key | YXNKOCZXAVTXTG-NYGVLQSXSA-N | [1][3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4] |

| Appearance | Powder | [4] |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [3] |

Biological Activity and Mechanism of Action

This compound exhibits potent anticancer activity across a range of human cancer cell lines. Its primary mechanism of action involves the inhibition of the Hippo-YAP signaling pathway, leading to cell cycle arrest and apoptosis.

In Vitro Anticancer Activity

This compound has demonstrated significant growth inhibitory effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values after 72 hours of treatment are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| HeLa | Cervical Cancer | 41.5 | [2][5] |

| MDA-MB-231 | Breast Cancer | 26.0 | [2][5] |

| SW480 | Colorectal Cancer | 45.3 | [2][5] |

| PC3 | Prostate Cancer | 42.9 | [2][5] |

| LNCaP | Prostate Cancer | 40 µg/mL | [2] |

Mechanism of Action: Inhibition of the Hippo-YAP Pathway

This compound exerts its anticancer effects by targeting the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and apoptosis. This compound treatment leads to the downregulation of the transcriptional co-activator Yes-associated protein (YAP) at both the mRNA and protein levels[2][5]. This is achieved through a dual mechanism: transcriptional repression of the YAP gene and post-translational regulation via the upregulation of 14-3-3σ[2][5]. The protein 14-3-3σ promotes the cytoplasmic retention and subsequent degradation of YAP, preventing its nuclear translocation and transcriptional activity[2][5].

The inhibition of YAP leads to the downregulation of its target genes, which are involved in cell proliferation and survival, including BIRC5 (survivin), GLI2, c-Myc, and Bcl-2[5].

Caption: this compound-mediated inhibition of the Hippo-YAP signaling pathway.

Cell Cycle Arrest and Apoptosis

This compound induces both G1 and G2 phase cell cycle arrest in cancer cells[6]. This is associated with the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1)[6]. Furthermore, this compound treatment promotes apoptosis in various cancer cell lines[5].

In Vivo Antitumor Activity

In preclinical xenograft models, this compound has demonstrated significant antitumor activity. Intravenous administration of this compound to nude mice bearing human colon cancer (SW480) xenografts resulted in a dose-dependent inhibition of tumor growth[5]. At doses of 10 and 20 mg/kg/day for 15 days, tumor growth was inhibited by 48% and 55%, respectively, without significant toxicity to the animals[5].

Experimental Protocols

Isolation of this compound from Arctium lappa

A bioactivity-guided fractionation protocol has been successfully used to isolate this compound from the seeds of Arctium lappa[2]. The general workflow is as follows:

-

Extraction: The dried seeds of Arctium lappa are extracted with hot 95% ethanol. The resulting solution is concentrated in vacuo to yield a crude residue.

-

Liquid-Liquid Partition: The ethanolic extract is suspended in water and subjected to sequential liquid-liquid partition with solvents of increasing polarity:

-

Hexane

-

Ethyl acetate

-

n-butanol The active components, including this compound, are primarily localized in the ethyl acetate fraction.

-

-

Chromatographic Purification: The ethyl acetate fraction is further purified using repeated column chromatography followed by preparative Thin Layer Chromatography (TLC) to afford pure this compound.

Note: This is a generalized protocol. Specific details of the chromatographic conditions (stationary and mobile phases) are not fully detailed in the cited literature.

Chemical Synthesis

A detailed, publicly available protocol for the total synthesis of this compound has not been identified in the scientific literature. The compound may be available through custom synthesis from specialized chemical suppliers.

In Vitro Anticancer Activity Assays

The following diagram outlines a general workflow for evaluating the in vitro anticancer effects of this compound.

Caption: General experimental workflow for in vitro evaluation of this compound.

Methodologies:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231, SW480, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay: Cells are treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours). Cell viability is assessed using methods such as the MTT or Sulforhodamine B (SRB) assay to determine IC₅₀ values.

-

Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI).

-

Cell Cycle Analysis: Cells are treated with this compound, fixed, and stained with PI. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.

-

Western Blotting: Total protein is extracted from this compound-treated cells. Proteins of interest (e.g., YAP, p-YAP, 14-3-3σ, BIRC5, Bcl-2, c-Myc) are separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is isolated, and reverse transcribed to cDNA. The mRNA expression levels of target genes (e.g., YAP, 14-3-3σ) are quantified using qRT-PCR with specific primers.

-

Immunofluorescence: The subcellular localization of proteins like YAP is visualized by immunofluorescence microscopy. Cells are fixed, permeabilized, and incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody and nuclear counterstaining (e.g., DAPI).

Conclusion

This compound is a potent anticancer agent with a well-defined mechanism of action involving the inhibition of the Hippo-YAP signaling pathway. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with its in vivo efficacy and low toxicity in preclinical models, makes it a strong candidate for further development as a cancer therapeutic. This guide provides a foundational resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:69394-17-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. lappa burdock extract: Topics by Science.gov [science.gov]

- 6. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]

Lappaol F: A Lignan Compound in Cancer Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaol F, a dibenzylbutyrolactone lignan isolated from the seeds of Arctium lappa L. (burdock), has emerged as a promising natural compound in the field of oncology.[1][2] Extensive preclinical research demonstrates its potent anticancer activities across a spectrum of cancer types through the modulation of critical cellular processes including cell cycle progression, apoptosis, and signal transduction. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies employed in its investigation. Detailed signaling pathway diagrams and experimental workflows are presented to facilitate a deeper understanding and guide future research and development efforts.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities.[3][4] this compound, derived from the well-known medicinal plant Arctium lappa, has garnered significant attention for its selective cytotoxicity towards cancer cells while exhibiting minimal effects on non-tumorigenic cells.[1] This selectivity, coupled with its efficacy in both in vitro and in vivo models, positions this compound as a strong candidate for development as an anticancer therapeutic agent.[1] This document serves as a technical resource, consolidating the key findings and methodologies from seminal studies on this compound to support ongoing and future cancer research.

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound has been quantified across various cancer cell lines and in preclinical animal models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |

| HeLa | Cervical Cancer | 41.5 | [2][5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 26.0 | [2][5] |

| SW480 | Colorectal Cancer | 45.3 | [2][5] |

| PC3 | Prostate Cancer | 42.9 | [2][5] |

| HCT15 | Colorectal Cancer | 51.4 (at 48h) | [6][7] |

| HCT116 | Colorectal Cancer | 32.8 (at 48h) | [6][7] |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| HeLa Xenograft | This compound | 5 mg/kg/day (i.v.) for 15 days | 54% | [8] |

| HeLa Xenograft | This compound | 10 mg/kg/day (i.v.) for 15 days | 64% | [8] |

| SW480 Xenograft | This compound | 10 mg/kg/day (i.v.) for 15 days | 52% (weight), 48% (size) | [2] |

| SW480 Xenograft | This compound | 20 mg/kg/day (i.v.) for 15 days | 57% (weight), 55% (size) | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer. The primary mechanisms identified to date involve the induction of cell cycle arrest and apoptosis through the modulation of the Hippo-YAP and PI3K/AKT pathways.

Cell Cycle Regulation

This compound induces cell cycle arrest at both the G1 and G2/M phases in various cancer cell lines.[1][8] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors and the downregulation of cyclins and CDKs.

Caption: this compound induces cell cycle arrest by upregulating p21, p27, and p57, and downregulating CDK1, CDK2, and Cyclin B1.

Hippo-YAP Signaling Pathway

The Hippo-YAP pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer development. This compound has been identified as an inhibitor of Yes-associated protein (YAP), a key downstream effector of this pathway.[2][5]

Caption: this compound inhibits the Hippo-YAP pathway by downregulating YAP expression and promoting its cytoplasmic retention.

PI3K/AKT/mTOR and GSK-3β/YAP/β-catenin Signaling in Triple-Negative Breast Cancer (TNBC)

In the context of TNBC, this compound has been shown to inhibit epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by modulating the PI3K/AKT/mTOR and GSK-3β/YAP/β-catenin signaling pathways.[9]

Caption: this compound inhibits EMT in TNBC by targeting the PI3K/AKT/mTOR and GSK-3β/YAP/β-catenin pathways.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the anticancer effects of this compound.

Cell Viability Assays (MTT and SRB)

These assays are used to determine the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for determining the in vitro cytotoxicity of this compound using MTT or SRB assays.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound (e.g., 0, 10, 25, 50, 75 µmol/L) for specified durations (e.g., 24, 48, 72 hours).[2]

-

For the MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

For the SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized with a Tris-based solution. The absorbance is then read at a specific wavelength (e.g., 510 nm).[2][10]

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

-

Protocol:

-

Cancer cells are treated with this compound at various concentrations (e.g., 0, 25, 50, 75 µmol/L) for a specified time (e.g., 48 hours).[2][11]

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

-

Protocol:

-

Cells are treated with this compound and then lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., YAP, p21, CDK1, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[2][12]

-

In Vivo Xenograft Tumor Model

This animal model is used to evaluate the antitumor efficacy of this compound in vivo.

-

Protocol:

-

Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., HeLa, SW480).[2][5][8]

-

Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives this compound via a specified route (e.g., intravenous injection) at defined doses (e.g., 5, 10, or 20 mg/kg/day) for a set period (e.g., 15 days).[2][8] The control group receives the vehicle.

-

Tumor volume and body weight are monitored regularly throughout the experiment.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

-

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent with a well-defined, multi-targeted mechanism of action. Its ability to induce cell cycle arrest and apoptosis, and to inhibit key oncogenic signaling pathways like Hippo-YAP and PI3K/AKT, underscores its therapeutic promise. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear relationship between its dose, exposure, and response.

-

Combination Therapies: To investigate the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.

-

Lead Optimization: To synthesize and evaluate analogs of this compound with improved potency, selectivity, and drug-like properties.

-

Clinical Trials: To translate the promising preclinical findings into clinical settings to evaluate the safety and efficacy of this compound in cancer patients.

The continued exploration of this compound and its derivatives holds the potential to yield novel and effective treatments for a range of malignancies.

References

- 1. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]

- 9. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

The Mechanism of Action of Lappaol F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lappaol F, a lignan derived from the seeds of the burdock plant (Arctium lappa L.), has emerged as a compound of significant interest in oncological research. Exhibiting potent antitumor activities both in vitro and in vivo, this compound has demonstrated a multi-faceted mechanism of action primarily centered on the disruption of key signaling pathways that govern cancer cell proliferation, survival, and cell cycle progression. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, with a focus on its effects on the Hippo-YAP signaling pathway and cell cycle regulation. Additionally, preliminary evidence for its anti-inflammatory and antioxidant properties will be discussed.

Core Mechanism of Action: Anticancer Activity

The primary anticancer effects of this compound are attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This is achieved through the modulation of critical signaling pathways, most notably the Hippo-YAP pathway.

Inhibition of the Hippo-YAP Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is frequently implicated in cancer development. The transcriptional co-activator Yes-associated protein (YAP) is the main downstream effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it promotes the transcription of genes involved in cell proliferation and survival.

This compound has been shown to be a potent inhibitor of the Hippo-YAP signaling pathway.[1][2][3][4] Its mechanism of inhibition involves both transcriptional and post-translational regulation of YAP.[1][2][3][4]

Transcriptional Regulation: this compound treatment leads to a significant downregulation of YAP mRNA levels in cancer cells.[1][5] This suggests that this compound interferes with the transcriptional machinery responsible for YAP gene expression.

Post-translational Regulation: A key mechanism of YAP regulation is its phosphorylation, which leads to its sequestration in the cytoplasm and subsequent degradation. This compound promotes the expression of 14-3-3σ, a protein that binds to phosphorylated YAP, retaining it in the cytoplasm and preventing its nuclear translocation.[1][2] This cytoplasmic retention inhibits YAP's ability to act as a transcriptional co-activator.

The inhibition of YAP by this compound leads to the downregulation of its target genes, which are critical for cancer cell proliferation and survival. These include:

-

BIRC5 (Survivin): An inhibitor of apoptosis.

-

c-Myc: A potent oncoprotein that drives cell proliferation.

-

Bcl-2: An anti-apoptotic protein.

Caption: this compound induces cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.

| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference(s) |

| HeLa | Cervical Cancer | 41.5 | [1][2] |

| MDA-MB-231 | Breast Cancer | 26.0 | [1][2] |

| SW480 | Colorectal Cancer | 45.3 | [1][2] |

| PC3 | Prostate Cancer | 42.9 | [1][2] |

Table 1: In Vitro Cytotoxicity of this compound

| Animal Model | Cancer Cell Line | Dosage and Administration | Tumor Growth Inhibition | Reference(s) |

| BALB/c Nude Mice | SW480 | 10 mg/kg/day, i.v. for 15 days | 52% (by weight) | [3][5] |

| BALB/c Nude Mice | SW480 | 20 mg/kg/day, i.v. for 15 days | 57% (by weight) | [3][5] |

| Nude Mice | HeLa | 5 mg/kg/day, i.v. for 15 days | 54% | [6] |

| Nude Mice | HeLa | 10 mg/kg/day, i.v. for 15 days | 64% | [6] |

Table 2: In Vivo Antitumor Efficacy of this compound

Other Potential Mechanisms of Action

While the anticancer effects of this compound are the most extensively studied, preliminary evidence suggests that it may also possess anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Arctium lappa extracts have been traditionally used for their anti-inflammatory properties. While specific studies on this compound are limited, it has been reported to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production. [1]NO is a key inflammatory mediator, and its inhibition suggests a potential role for this compound in modulating inflammatory responses. Further research is needed to elucidate the precise mechanisms, which may involve the inhibition of inflammatory signaling pathways such as NF-κB.

Antioxidant Activity

The antioxidant potential of this compound has been suggested, though direct experimental evidence is not as robust as for its anticancer effects. As a phenolic compound, this compound may possess the ability to scavenge free radicals. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, would be necessary to quantify its antioxidant capacity.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75 µM) for different time points (e.g., 24, 48, 72 hours). [1]3. Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry.

-

Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and dissolve the bound SRB with 10 mM Tris base solution (pH 10.5).

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

dot

Caption: Sulforhodamine B (SRB) assay workflow.

Western Blot Analysis

-

Cell Lysis: Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., YAP, p-YAP, 14-3-3σ, p21, p27, Cyclin B1, CDK1, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration [frontiersin.org]

- 5. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]

Lappaol F: A Novel Inhibitor of the Hippo-YAP Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of Lappaol F, a natural lignan, and its inhibitory effects on the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and apoptosis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel anti-cancer therapeutics targeting this key pathway.

Introduction to the Hippo-YAP Pathway and this compound

The Hippo signaling pathway plays a crucial role in organ size control and tissue homeostasis by regulating cell proliferation and apoptosis.[1][2][3][4] The core of this pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator Yes-associated protein (YAP).[2][5] When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival, such as BIRC5 (survivin), c-Myc, and Bcl-2.[6][7] Dysregulation of the Hippo pathway, leading to YAP hyperactivation, is a common feature in many human cancers.[3][6][8]

This compound, a lignan isolated from Arctium lappa Linné (Asteraceae), has emerged as a promising anti-cancer agent.[6][9] Recent studies have elucidated its mechanism of action, demonstrating that this compound exerts its anti-proliferative and pro-apoptotic effects by directly targeting and inhibiting the Hippo-YAP signaling pathway.[6][9][10] This document summarizes the key findings, quantitative data, and experimental methodologies related to the inhibition of the Hippo-YAP pathway by this compound.

Quantitative Data on this compound Activity

The anti-cancer efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µmol/L) at 72h |

| HeLa | Cervical Cancer | 41.5[9] |

| MDA-MB-231 | Breast Cancer | 26.0[9] |

| SW480 | Colorectal Cancer | 45.3[9] |

| PC3 | Prostate Cancer | 42.9[9] |

Table 2: In Vivo Efficacy of this compound in Colon Xenograft Model

| Treatment Group | Dosage | Duration | Outcome |

| Vehicle | - | 15 days | - |

| This compound | 10 mg/kg | 15 days | Reduced YAP expression, increased tumor cell apoptosis, and tumor growth inhibition.[9][10] |

| This compound | 20 mg/kg | 15 days | Reduced YAP expression, increased tumor cell apoptosis, and tumor growth inhibition.[9][10] |

| Paclitaxel (Positive Control) | 10 mg/kg | 15 days | - |

Mechanism of Action: Dual Inhibition of YAP

This compound inhibits the Hippo-YAP signaling pathway through a dual mechanism involving both transcriptional and post-translational regulation of YAP.[6][9]

Transcriptional Regulation

This compound has been shown to downregulate the mRNA levels of YAP, indicating a direct inhibitory effect at the transcriptional level.[6] This leads to a decrease in the overall cellular pool of YAP protein.

Post-Translational Regulation

A key aspect of this compound's mechanism is its ability to induce the expression of 14-3-3σ, a protein that plays a critical role in the cytoplasmic sequestration and subsequent degradation of phosphorylated YAP.[6][9] By increasing the levels of 14-3-3σ, this compound promotes the retention of YAP in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[6][9] This post-translational regulation is a crucial component of its anti-cancer effects.

The following diagram illustrates the proposed mechanism of this compound's inhibition of the Hippo-YAP signaling pathway.

Figure 1. Mechanism of this compound inhibition of the Hippo-YAP pathway.

Experimental Protocols

The following section details the methodologies for the key experiments cited in the research on this compound and the Hippo-YAP pathway.

Cell Culture and Proliferation Assay

-

Cell Lines: HeLa, MDA-MB-231, SW480, and PC3 cancer cell lines were used.[9]

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assay (Sulforhodamine B - SRB):

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were treated with various concentrations of this compound for 24, 48, or 72 hours.[11]

-

After treatment, cells were fixed with trichloroacetic acid.

-

The fixed cells were stained with 0.4% SRB solution.

-

Unbound dye was removed by washing with 1% acetic acid.

-

The protein-bound dye was solubilized with 10 mM Tris base solution.

-

The absorbance was measured at 515 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

-

Western Blotting

-

Protein Extraction: Cells were treated with this compound for the indicated times and concentrations. Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against YAP, 14-3-3σ, BIRC5, c-Myc, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA was extracted from this compound-treated and control cells using TRIzol reagent according to the manufacturer's instructions.

-

Reverse Transcription: cDNA was synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative mRNA expression levels of YAP and 14-3-3σ were calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

Immunofluorescence

-

Cell Seeding and Treatment: Cells were grown on coverslips in a 24-well plate and treated with this compound.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells were blocked with bovine serum albumin and then incubated with a primary antibody against YAP.

-

Secondary Antibody and Nuclear Staining: After washing, cells were incubated with a fluorescently labeled secondary antibody. The nuclei were counterstained with 4',6-diamidino-2-phenylindole (DAPI).

-

Imaging: The subcellular localization of YAP was observed and captured using a fluorescence microscope.

In Vivo Xenograft Model

-

Animal Model: BALB/c nude mice were used for the study.[9]

-

Tumor Inoculation: SW480 cells were subcutaneously injected into the flanks of the mice.

-

Treatment: When the tumors reached a certain volume, the mice were randomly assigned to treatment groups and intravenously injected with vehicle, this compound (10 or 20 mg/kg), or paclitaxel (10 mg/kg) for 15 days.[9][10]

-

Tumor Monitoring: Tumor volume was measured regularly throughout the experiment.

-

Endpoint Analysis: At the end of the treatment period, the tumors were excised, weighed, and processed for histological analysis, immunohistochemistry for YAP expression, and TUNEL assay for apoptosis.

The following diagram illustrates a general experimental workflow for evaluating the effect of this compound.

Figure 2. General experimental workflow for this compound evaluation.

Conclusion

This compound represents a significant development in the search for novel anti-cancer therapeutics that target the Hippo-YAP signaling pathway. Its dual mechanism of inhibiting YAP at both the transcriptional and post-translational levels provides a robust approach to suppressing the proliferation and survival of cancer cells.[6][9] The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and potentially develop this compound as a clinical candidate. Further studies are warranted to explore its efficacy in a broader range of cancer types and to fully elucidate its upstream molecular targets.

References

- 1. The Hippo-YAP signaling pathway and contact inhibition of growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of proliferation and cancer growth by the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hippo/Yap signaling controls epithelial progenitor cell proliferation and differentiation in the embryonic and adult lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The regulation of Hippo pathway and implications for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration [frontiersin.org]

- 9. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Lappaol F: A Technical Guide to its Mechanism of Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms through which Lappaol F, a natural lignan derived from Arctium lappa, induces cell cycle arrest in cancer cells. It consolidates findings from multiple studies, presenting signaling pathways, quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts.

Core Mechanism: Multi-phasic Cell Cycle Arrest

This compound (LAF) is an anticancer agent that suppresses tumor cell growth by inducing cell cycle arrest.[1][2] Its mechanism is multifaceted, targeting different phases of the cell cycle depending on the cancer cell type.[3][4] The primary modes of action involve the upregulation of cyclin-dependent kinase inhibitors (CDKIs) and the modulation of key regulatory proteins, leading to arrest at the G1, S, and G2 phases.[1][3][5]

G1 and G2 Phase Arrest: The p21/p27 Axis

In a broad range of cancer cell lines, this compound induces cell cycle arrest in the G1 and G2 phases.[1][4] This is primarily achieved through the potent induction of the CDKIs p21 (CDKN1A) and p27 (CDKN1B).[1][6]

-

G1 Arrest: The induction of p21 and p27 is sufficient to inhibit the activity of CDK2/Cyclin E complexes, which are essential for the G1 to S phase transition. This prevents cells from initiating DNA replication.[3]

-

G2 Arrest: The arrest at the G2 phase is mediated by the suppression of the Cyclin B1/CDK1 complex.[1][6] Research has shown that p21 is crucial for this effect; the depletion of p21 abrogates LAF-mediated G2 arrest and the associated reduction in Cyclin B1 and CDK1 levels.[1][3] this compound-mediated induction of p21 occurs at the transcriptional level through the activation of its promoter.[1]

The following diagram illustrates the signaling pathway for this compound-induced G1/G2 arrest.

S Phase Arrest in Colorectal Cancer: The Role of CDKN1C/p57

In human colorectal cancer (CRC) cells, this compound specifically induces S phase arrest.[5][7] Proteomic analysis revealed that the most significantly upregulated protein following LAF treatment is CDKN1C/p57, another member of the Cip/Kip family of CDK inhibitors.[5][8]

The activation of p57 is the central event leading to the observed S phase arrest. Knockdown of CDKN1C/p57 was shown to significantly attenuate the cell cycle arrest and anti-proliferative effects of this compound in CRC cells.[5][8] This highlights a cell-type-specific mechanism of action.

Upstream Regulation: Inhibition of the Hippo-YAP Pathway

A key upstream mechanism for this compound's anticancer activity is the inhibition of the Hippo signaling pathway effector, Yes-associated protein (YAP).[7][9] YAP is a transcriptional co-activator that promotes the expression of numerous genes involved in cell proliferation and survival.[9]

This compound suppresses YAP at both the transcriptional and post-translational levels:

-

Transcriptional Repression: LAF treatment leads to a downregulation of YAP mRNA levels.[9][10]

-

Post-Translational Regulation: LAF significantly increases the expression of 14-3-3σ.[9][10] This protein binds to phosphorylated YAP, causing its retention in the cytoplasm and subsequent degradation, thereby preventing its nuclear translocation and pro-proliferative function.[9]

The inhibition of YAP is linked to the upregulation of CDK inhibitors like p21 and p27, suggesting that LAF's effects on the cell cycle are, at least in part, mediated through its regulation of the Hippo-YAP pathway.[8][11]

The diagram below outlines the inhibitory effect of this compound on the YAP signaling pathway.

Quantitative Data Summary

The anti-proliferative efficacy and cell cycle effects of this compound have been quantified across various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference(s) |

| MCF-7 | Breast | - | 13.3 | [3] |

| MDA-MB-231 | Breast | - | 16.8 / 26.0 | [3][10] |

| RKO | Colon | - | 25.2 | [3] |

| HCT116 | Colon | 32.8 | - | [5][8] |

| SW480 | Colon | 47.1 | 45.3 | [5][8][10] |

| HCT15 | Colon | 51.4 | - | [5][8] |

| HeLa | Cervical | - | 41.5 | [10] |

| PC3 | Prostate | - | 42.9 | [10] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference(s) |

| MCF-7 | Control (DMSO) | 59% | 28% | 13% | [4] |

| 50 µM LAF (72h) | 79% | 13% | 8% | [4] | |

| HeLa | Control (DMSO) | 58% | 26% | 16% | [4] |

| 50 µM LAF (72h) | 70% | 16% | 14% | [4] | |

| MDA-MB-231 | Control (DMSO) | 52% | 25% | 23% | [4] |

| 50 µM LAF (72h) | 41% | 14% | 45% | [4] | |

| RKO | Control (DMSO) | 49% | 24% | 27% | [4] |

| 50 µM LAF (72h) | 30% | 10% | 60% | [4] | |

| HCT116 | Control (DMSO) | 50.1% | 20.3% | 29.6% | [7] |

| 50 µM LAF (48h) | 40.5% | 35.7% | 23.8% | [7] | |

| SW480 | Control (DMSO) | 55.4% | 18.2% | 26.4% | [7] |

| 50 µM LAF (48h) | 51.2% | 29.8% | 19.0% | [7] |

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the mechanism of this compound.

Cell Viability Assay (Sulforhodamine B - SRB)

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) or vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).

-

Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates, then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with this compound or DMSO for the desired time.

-

Harvesting: Harvest cells by trypsinization, collect them by centrifugation (e.g., 500 x g for 5 minutes), and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G1, S, and G2/M phases using appropriate cell cycle analysis software.

Western Blotting

This method is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, Cyclin B1, CDK1, YAP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

The following diagram provides a high-level overview of the experimental workflow to characterize a cell cycle inhibitor like this compound.

References

- 1. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Lappaol F: A Comprehensive Technical Review of its Anti-Cancer Effects and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lappaol F, a lignan derived from Arctium lappa L. (burdock), has emerged as a promising natural compound with potent anti-tumor activities across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of this compound's effects on various cancer models, detailing its impact on cell viability, cell cycle progression, and apoptosis. We present a comprehensive overview of the molecular signaling pathways modulated by this compound, supported by quantitative data from seminal studies. This document provides detailed experimental methodologies for key assays and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate further research and development of this compound as a potential anti-cancer therapeutic.

Introduction

The quest for novel, effective, and less toxic anti-cancer agents has led to the exploration of natural products as a rich source of therapeutic leads. This compound, a dibenzylbutyrolactone lignan, has demonstrated significant growth-suppressive effects against a multitude of cancer cell types, while exhibiting minimal cytotoxicity towards non-tumorigenic cells.[1] Its multifaceted mechanism of action, involving the modulation of critical signaling pathways that govern cell proliferation and survival, underscores its potential as a valuable candidate for pre-clinical and clinical development. This whitepaper aims to provide an in-depth technical resource for researchers investigating the anti-cancer properties of this compound.

Effects of this compound on Cancer Cell Viability

This compound has been shown to inhibit the proliferation of a wide array of human cancer cell lines in a time- and dose-dependent manner.[1] The anti-proliferative activity has been documented in cancers of the colon, breast, lung, cervix, prostate, as well as in leukemia, sarcoma, and melanoma.[2]

Quantitative Analysis of Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for this compound across various cancer cell lines at different time points.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 72 h | 41.5 | [3][4][5] |

| MDA-MB-231 | Breast Cancer (TNBC) | 48 h | 59.32 ± 1.94 | [6] |

| 72 h | 26.0 | [3][4][5] | ||

| SW480 | Colorectal Cancer | 48 h | 47.1 | [7][8] |

| 72 h | 45.3 | [3][4][5] | ||

| PC3 | Prostate Cancer | 72 h | 42.9 | [3][4][5] |

| Hs-578T | Breast Cancer (TNBC) | 48 h | 35.33 ± 2.06 | [6] |

| HCT116 | Colorectal Cancer | 48 h | 32.8 | [7][8] |

| HCT15 | Colorectal Cancer | 48 h | 51.4 | [7][8] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

This compound-Induced Apoptosis

Beyond inhibiting proliferation, this compound actively induces programmed cell death (apoptosis) in cancer cells.[1][9] This is a crucial attribute for an anti-cancer agent, as it leads to the elimination of malignant cells.

Quantitative Analysis of Apoptosis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. The table below presents data on the percentage of apoptotic cells following this compound treatment.

| Cell Line | This compound Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells | Reference |

| HeLa | 25 | 48 h | Significantly Increased | [9] |

| 50 | 48 h | Significantly Increased | [9] | |

| 75 | 48 h | Significantly Increased | [9] | |

| MDA-MB-231 | 25 | 48 h | Significantly Increased | [9] |

| 50 | 48 h | Significantly Increased | [9] | |

| 75 | 48 h | Significantly Increased | [9] | |

| SW480 | 25 | 48 h | Significantly Increased | [9] |

| 50 | 48 h | Significantly Increased | [9] | |

| 75 | 48 h | Significantly Increased | [9] | |

| PC3 | 25 | 48 h | Significantly Increased | [9] |

| 50 | 48 h | Significantly Increased | [9] | |

| 75 | 48 h | Significantly Increased | [9] |

Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines. Note: The referenced studies demonstrate a dose-dependent increase in apoptosis; specific percentages can be found in the source figures.[9]

Mechanisms of Action: Signaling Pathways

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell cycle regulation and survival.

Cell Cycle Arrest

A primary mechanism of this compound is the induction of cell cycle arrest, preventing cancer cells from dividing. It can induce both G1 and G2/M phase arrest depending on the cell type.[1][2] This is achieved through the regulation of key cell cycle proteins. This compound has been shown to upregulate the cyclin-dependent kinase inhibitors p21 and p27, while downregulating cyclin B1 and CDK1.[1][10] In some colorectal cancer cells, this compound can also induce S-phase arrest by activating CDKN1C/p57.[7][8]

Figure 1: this compound-induced cell cycle arrest pathway.

Hippo-YAP Signaling Pathway

This compound is a known inhibitor of the Hippo-YAP signaling pathway, which is often dysregulated in cancer.[3][4] It suppresses the expression of Yes-associated protein (YAP) and its downstream oncogenic target genes, including BIRC5 (survivin), c-Myc, and Bcl-2, at both the mRNA and protein levels.[3][9] This is partly achieved by increasing the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and subsequent degradation of YAP, preventing its nuclear translocation and transcriptional activity.[3][9]

Figure 2: Inhibition of the Hippo-YAP pathway by this compound.

GSK-3β/YAP/β-catenin and PI3K/AKT/mTOR Signaling in TNBC

In the context of triple-negative breast cancer (TNBC), this compound has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[6] This is achieved by inhibiting the phosphorylation of GSK-3β, which in turn prevents the nuclear translocation of β-catenin and reduces the expression of YAP.[6] Concurrently, this compound inhibits the PI3K/AKT/mTOR pathway, further contributing to its anti-TNBC effects.[6]

Figure 3: this compound signaling in TNBC.

In Vivo Anti-Tumor Efficacy

The anti-cancer activity of this compound has been validated in vivo using xenograft mouse models. Intravenous administration of this compound significantly inhibited the growth of HeLa and SW480 tumors in nude mice.[2][9][11] Importantly, these studies also reported that this compound was well-tolerated by the animals, with no significant changes in body weight, suggesting a favorable toxicity profile.[1][2]

| Xenograft Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| HeLa | 5 mg/kg/day | 15 days | 54% | [2] |

| 10 mg/kg/day | 15 days | 64% | [2] | |

| SW480 | 10 mg/kg/day | 15 days | 52% (by weight) | [11] |

| 20 mg/kg/day | 15 days | 57% (by weight) | [11] |

Table 3: In Vivo Anti-Tumor Effects of this compound in Xenograft Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used to evaluate the effects of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form purple formazan crystals.[12][13][14]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

-

Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, 72 hours).[12]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[12][15]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][13][14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

References

- 1. This compound, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9895345B2 - Use of this compound to inhibit tumor cell growth - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-TNBC effects of this compound by targeting epithelial-mesenchymal transition via regulation of GSK-3β/YAP/β-catenin and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Therapeutic Potential of Lappaol F: A Technical Guide for Drug Development Professionals

An In-depth Review of Preclinical Data on a Promising Natural Compound

This technical guide provides a comprehensive overview of the preliminary studies on Lappaol F, a lignan isolated from Arctium lappa (burdock). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of the current understanding of this compound's therapeutic potential, with a primary focus on its anticancer and anti-inflammatory properties. The information presented herein is collated from various preclinical studies and is intended to serve as a foundational resource for further investigation and development of this compound as a potential therapeutic agent.

Core Therapeutic Activities: Anticancer and Anti-inflammatory Potential

This compound has demonstrated significant biological activity in preclinical models, positioning it as a compound of interest for therapeutic development. The primary areas of investigation have been in oncology and inflammation, with studies elucidating its mechanisms of action and providing quantitative measures of its efficacy.

Anticancer Activity

This compound exhibits potent anticancer effects across a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.[1][2] Its mechanism of action is distinct from some conventional chemotherapeutics, suggesting it may have a role in overcoming drug resistance.[3]

Mechanism of Action: The anticancer effects of this compound are largely attributed to its modulation of key signaling pathways that control cell growth and survival.

-

Inhibition of the Hippo-YAP Signaling Pathway: this compound has been shown to be an inhibitor of the Yes-associated protein (YAP), a critical downstream effector of the Hippo signaling pathway.[4][5] It downregulates the expression of YAP and its target genes at both the mRNA and protein levels.[4] This is achieved, in part, by increasing the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and subsequent degradation of YAP, thereby preventing its nuclear translocation and pro-oncogenic transcriptional activity.[4][5]

-

Induction of Cell Cycle Arrest: this compound induces cell cycle arrest at the G1 and G2 phases in various cancer cell lines.[3][6] This is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1).[6] Furthermore, in colorectal cancer cells, this compound has been shown to induce S-phase arrest through the activation of CDKN1C/p57.

Anti-inflammatory Activity

Beyond its anticancer properties, this compound has demonstrated notable anti-inflammatory effects. The plant from which it is derived, Arctium lappa, has a history of use in traditional medicine for treating inflammatory conditions.[4]

Mechanism of Action: Preliminary studies indicate that this compound can suppress inflammatory responses. A key finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[3] Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a target for anti-inflammatory therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a clear comparison of its activity across different models.

| Cell Line | Cancer Type | IC50 Value (µM) at 72h | Reference |

| HeLa | Cervical Cancer | 41.5 | [4][5] |

| MDA-MB-231 | Breast Cancer | 26.0 | [4][5] |

| SW480 | Colorectal Cancer | 45.3 | [4][5] |

| PC3 | Prostate Cancer | 42.9 | [4][5] |

| Hs-578T | Triple-Negative Breast Cancer | 35.33 (at 48h) | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 59.32 (at 48h) | [7] |

| HCT116 | Colorectal Cancer | 32.8 (at 48h) | |

| SW480 | Colorectal Cancer | 47.1 (at 48h) | |

| HCT15 | Colorectal Cancer | 51.4 (at 48h) |

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude Mice Xenograft | Colon Cancer (SW480) | This compound (10 mg/kg/day, i.v., 15 days) | 48% inhibition of tumor size and 52% reduction in tumor weight. | [5] |

| Nude Mice Xenograft | Colon Cancer (SW480) | This compound (20 mg/kg/day, i.v., 15 days) | 55% inhibition of tumor size and 57% reduction in tumor weight. | [5] |

Table 2: In Vivo Anticancer Activity of this compound

| Cell Line | Assay | IC50 Value (µM) | Reference |

| RAW264.7 | LPS-induced Nitric Oxide Production | 9.5 | [3] |

Table 3: In Vitro Anti-inflammatory Activity of this compound

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Cell Viability Assay

-

Cell Lines: HeLa, MDA-MB-231, SW480, PC3, Hs-578T, HCT116, HCT15.

-

Method: Sulforhodamine B (SRB) assay or CCK-8 assay.

-

Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Post-treatment, cells are fixed, stained with SRB or incubated with CCK-8 solution, and the absorbance is measured to determine cell viability. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.[4][5][7]

Cell Cycle Analysis

-

Method: Flow cytometry with propidium iodide (PI) staining.

-

Procedure: Cancer cells are treated with this compound for a specified time. Cells are then harvested, fixed in ethanol, and stained with a solution containing PI and RNase. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Apoptosis Assay

-

Method: Flow cytometry with Annexin V-FITC and PI staining.

-